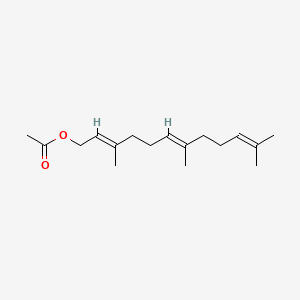

香叶基乙酸酯

描述

Farnesyl acetate is an organic compound with the molecular formula C17H28O2 It is a derivative of farnesol, an isoprenoid alcohol, and is commonly found in essential oils Farnesyl acetate is known for its pleasant floral aroma and is used in the fragrance industry

科学研究应用

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its role in the mevalonate pathway and its effects on DNA replication.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit DNA replication.

Industry: Used in the fragrance industry for its pleasant aroma and as a potential biorational insecticide.

作用机制

Target of Action

Farnesyl acetate, a sesquiterpenoid compound, primarily targets the N-type voltage-gated Ca2+ channels in some mammalian cell types . It acts as a potent endogenous inhibitor of these channels . It also targets the α and γ subunits of G-proteins of heterotrimeric G protein complexes, Ras, which play a central role in the development of cancer .

Mode of Action

Farnesyl acetate interacts with its targets by acting as a flexible hydrophobic molecular valve, restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action is facilitated using covalently bound farnesyl- or geranyl-geranyl group attachment as well as G

生化分析

Biochemical Properties

Farnesyl acetate is involved in several biochemical reactions, particularly within the mevalonate pathway . This pathway is crucial for the biosynthesis of isoprenoids, a diverse class of biomolecules that includes cholesterol, steroid hormones, and certain vitamins . Farnesyl acetate interacts with enzymes such as farnesyltransferase, which catalyzes the transfer of a farnesyl group to target proteins .

Cellular Effects

Farnesyl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit DNA replication in hamster and human cells . Additionally, farnesyl acetate affects the development and reproductive success of certain insect species, such as the diamondback moth, by disrupting juvenile hormone biosynthesis . This disruption leads to abnormalities in pupal and adult stages, ultimately reducing the population of the pest .

Molecular Mechanism

At the molecular level, farnesyl acetate exerts its effects through the inhibition of N-type voltage-gated calcium channels in mammalian cells . This inhibition plays a role in calcium homeostasis, which is critical for various cellular functions . Farnesyl acetate also participates in the mevalonate pathway, where it acts as a precursor for the synthesis of other important biomolecules . The farnesylation process, facilitated by farnesyltransferase, involves the addition of a farnesyl group to target proteins, influencing their activity and localization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of farnesyl acetate can vary over time. Studies have shown that farnesyl acetate is relatively stable under standard conditions . Its long-term effects on cellular function can be significant. For example, prolonged exposure to farnesyl acetate has been observed to induce abnormalities in insect development and reproduction . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of farnesyl acetate.

Dosage Effects in Animal Models

The effects of farnesyl acetate vary with different dosages in animal models. In studies involving the diamondback moth, higher concentrations of farnesyl acetate resulted in increased mortality and developmental abnormalities . The lethal concentration (LC50) for second-instar larvae was determined to be 56.41 mg/L . At higher doses, farnesyl acetate induced significant toxic effects, including reduced pupal weight, decreased adult emergence, and lower fecundity . These findings underscore the importance of dosage considerations in the application of farnesyl acetate.

Metabolic Pathways

Farnesyl acetate is involved in the mevalonate pathway, a crucial metabolic pathway responsible for the biosynthesis of isoprenoids . This pathway begins with the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as building blocks for various isoprenoids . Farnesyl acetate acts as an intermediate in this pathway, contributing to the synthesis of important biomolecules such as cholesterol and steroid hormones .

Transport and Distribution

Within cells, farnesyl acetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, including the cytoplasm and plastids . The distribution of farnesyl acetate within cells is essential for its role in biochemical processes, as it ensures the compound reaches its target sites for enzymatic reactions and other functions .

Subcellular Localization

Farnesyl acetate’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications . For instance, farnesylation directs certain proteins to the plasma membrane, where they participate in cell signaling and other functions . The localization of farnesyl acetate within subcellular compartments, such as the endoplasmic reticulum and mitochondria, is crucial for its activity and function in various biochemical pathways .

准备方法

Synthetic Routes and Reaction Conditions

Farnesyl acetate can be synthesized from farnesol through an esterification reaction. One common method involves reacting farnesol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields farnesyl acetate as a colorless oil .

Industrial Production Methods

Industrial production of farnesyl acetate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.

化学反应分析

Types of Reactions

Farnesyl acetate undergoes various chemical reactions, including:

Oxidation: Farnesyl acetate can be oxidized to form farnesyl acetate epoxide.

Reduction: It can be reduced to farnesol.

Substitution: Farnesyl acetate can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can react with farnesyl acetate under mild conditions.

Major Products

Oxidation: Farnesyl acetate epoxide.

Reduction: Farnesol.

Substitution: Various farnesyl derivatives depending on the nucleophile used.

相似化合物的比较

Farnesyl acetate is similar to other isoprenoid derivatives such as:

Farnesol: The alcohol form of farnesyl acetate.

Geranyl acetate: Another isoprenoid acetate with similar properties.

Neryl acetate: An isomer of geranyl acetate.

Uniqueness

Farnesyl acetate is unique due to its specific structure and the presence of three double bonds, which contribute to its distinct chemical reactivity and biological activity.

属性

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGZINMAOQWLX-NCZFFCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047110 | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Rosy floral aroma | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908-0.914 | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4128-17-0, 29548-30-9 | |

| Record name | (E,E)-Farnesyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl acetate, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESYL ACETATE, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZJ1FOC2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Farnesyl Acetate affect insects like the diamondback moth?

A1: Farnesyl Acetate exhibits insecticidal properties, particularly against the diamondback moth (Plutella xylostella). Studies suggest that it disrupts juvenile hormone biosynthesis, a crucial process for insect development and reproduction. [] This disruption leads to various developmental abnormalities, including decreased pupation and emergence rates, reduced pupal weight, lower fecundity, reduced egg hatching rate, skewed sex ratios towards males, and shortened oviposition periods. [] Additionally, Farnesyl Acetate exposure induces morphological deformities in pupae and adults, further impacting the insect's life cycle and survival. []

Q2: What is the mechanism behind Farnesyl Acetate’s inhibition of DNA replication in hamster and human cells?

A2: Farnesyl Acetate demonstrates the ability to inhibit DNA replication in both Chinese hamster ovary cells and human (HeLa) cells. [] Interestingly, this inhibition occurs independently of the mevalonate pathway, as Farnesyl Acetate exerts its effect even in cells treated with compactin (an HMG-CoA reductase inhibitor) or those lacking HMG-CoA reductase entirely. [] Research suggests that Farnesyl Acetate may directly interfere with DNA replication machinery or essential factors required for this process. [] This effect is irreversible, distinguishing it from the reversible cell cycle arrest caused by compactin. [] Furthermore, Farnesyl Acetate treatment hinders protein prenylation, a modification crucial for various cellular processes, suggesting a potential link to its DNA replication inhibition activity. []

Q3: What is the molecular formula and weight of Farnesyl Acetate?

A3: Farnesyl Acetate has the molecular formula C17H28O2 and a molecular weight of 264.41 g/mol.

Q4: What spectroscopic data is available to characterize Farnesyl Acetate?

A4: While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like GC-MS and 13C-NMR are commonly employed to identify and characterize Farnesyl Acetate. [, ] These methods provide information about the compound's fragmentation pattern, molecular weight, and carbon framework, confirming its identity and purity.

Q5: How does storage temperature affect the stability of essential oils containing Farnesyl Acetate?

A5: Storage temperature significantly impacts the stability of essential oils, including those containing Farnesyl Acetate. Research on Daidai (Citrus aurantium) cold-pressed peel oil, which contains Farnesyl Acetate as an artifact compound, reveals that storage at 20°C and 5°C leads to degradation and artifact formation over time. [] Specifically, monoterpene hydrocarbons decrease, while sesquiterpene hydrocarbons and alcohols increase. [] Notably, storage at -21°C demonstrates no significant changes in the oil's composition, highlighting the importance of low-temperature storage for preserving Farnesyl Acetate and other volatile components. []

Q6: Have computational studies been conducted on Farnesyl Acetate?

A7: Yes, computational chemistry approaches, particularly molecular docking, have been employed to study Farnesyl Acetate's potential as an anti-inflammatory agent. [] Molecular docking studies suggest that Farnesyl Acetate interacts with the catalytic site of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [] This interaction could potentially explain its observed effect in reducing the synthesis of intermediates involved in the prenylation of proteins, a process linked to cancer progression. []

Q7: Does the presence or absence of the acetate group in Farnesyl Acetate influence its activity?

A9: While the provided abstracts do not directly compare the activity of Farnesyl Acetate with its non-acetylated counterpart (Farnesol), studies on sand flies (Lutzomyia longipalpis) offer some insights. Research has shown that Farnesol, the non-acetylated form, acts as a weaker feeding stimulant compared to Farnesyl Acetate. [] This suggests that the presence of the acetate group in Farnesyl Acetate might be crucial for its interaction with specific molecular targets, ultimately influencing its biological activity.

Q8: Are there specific formulation strategies to improve the stability of Farnesyl Acetate?

A10: While the provided research papers do not delve into specific formulation strategies for Farnesyl Acetate, they emphasize the significance of storage conditions for preserving its stability, particularly in essential oils. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)

![ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate](/img/structure/B1222808.png)

![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE](/img/structure/B1222812.png)

![4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-](/img/structure/B1222814.png)

![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1222819.png)